molecular formula C13H21ClN2O3 B1602746 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate CAS No. 906352-84-9

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

Cat. No. B1602746
M. Wt: 288.77 g/mol
InChI Key: QVHUNXKNQMMJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate involves the reaction of 1-Methylpiperazine with 4-Formylbenzoic acid . The detailed synthetic pathway and conditions are not provided in the available information.


Molecular Structure Analysis

The molecular formula of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is C13H20Cl2N2O2 . The compound consists of a benzoic acid core with a methylpiperazinylmethyl group attached.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research has developed novel and efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting an unexpected approach for the synthesis of benzo[b][1,5]diazepine derivatives. These compounds, with closely related ring systems to triflubazam, clobazam, and 1,5-benzodiazepines, exhibit a broad spectrum of biological activities, indicating the versatility of diazepine derivatives in drug development (Shaabani et al., 2009).

Antimicrobial and Anticancer Activities

A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated for their antimicrobial and anticancer activities. Notably, compounds demonstrated significant efficacy against various microbial strains and cancer cell lines, indicating the therapeutic potential of diazepine derivatives in treating infections and cancer (Verma et al., 2015).

Chemical Reactions and Mechanisms

Studies on the cyclocondensation of specific diazepine precursors have optimized the synthesis of 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones. This research contributes to our understanding of the chemical reactivity and conditions favorable for diazepine derivative synthesis, opening pathways for the creation of novel compounds with potential pharmaceutical applications (Eresko et al., 2010).

Safety And Hazards

  • The compound is considered hazardous, causing skin irritation and respiratory irritation. It is harmful if swallowed or in contact with skin or eyes .

properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH.H2O/c1-14-7-2-8-15(10-9-14)12-5-3-11(4-6-12)13(16)17;;/h3-6H,2,7-10H2,1H3,(H,16,17);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUNXKNQMMJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594660
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

CAS RN

906352-84-9
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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